![molecular formula C16H15NO3S B5512236 2-(2,4-dimethylbenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5512236.png)
2-(2,4-dimethylbenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
This compound belongs to the family of 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, known for their diverse applications in organic synthesis and potential biological activities. The structural uniqueness of these compounds stems from the isothiazole ring and the sulfonyl dioxide group, which contribute to their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds closely related to "2-(2,4-dimethylbenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide" involves multiple steps, starting from base aromatic or heteroaromatic components. Techniques involve amminolysis of esters and subsequent reactions to introduce the sulfonyl dioxide group, a key feature of the benzisothiazolone structure (Saari & Schwering, 1986).
Molecular Structure Analysis
The molecular structure, particularly the arrangement of atoms within the isothiazolone ring and the positioning of the dimethylbenzyl group, impacts the compound's reactivity and interaction with other molecules. Crystallographic studies of similar compounds reveal intricate details about bond lengths, angles, and molecular conformations, providing insights into the behavior of these molecules under different conditions (Ng et al., 1992).
Chemical Reactions and Properties
The reactivity of "2-(2,4-dimethylbenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide" and its derivatives can be attributed to the presence of the isothiazolone ring and the sulfonyl dioxide group. These compounds undergo various chemical reactions, including nucleophilic substitutions and additions, which are crucial for further functionalization and application in synthesis. The interaction with organometallic reagents and the potential for forming complexes also highlight their chemical versatility (Ng et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are essential for understanding the behavior of these compounds in different environments. Crystallography provides a detailed view of the molecular arrangement and the effects of substituents on the overall stability and morphology of the crystals (Ng, 1993).
properties
IUPAC Name |
2-[(2,4-dimethylphenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-7-8-13(12(2)9-11)10-17-16(18)14-5-3-4-6-15(14)21(17,19)20/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVREMXJWMYCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylbenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide |
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